Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Overview
Description
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a chemical compound with the molecular formula C13H22N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of tert-butyl 2-oxo-2-(2,6-diazaspiro[4.5]decane-6-carboxylate) with appropriate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate
Biological Activity
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (CAS Number: 1221818-08-1) is a compound with notable biological activities that have been explored in various studies. This article summarizes the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.32 g/mol
- Boiling Point : Approximately 424.9°C at 760 mmHg
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on several cancer cell lines, including prostate (DU145), breast (MCF-7), and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation via modulation of signaling pathways related to cell survival and apoptosis .
- Neuroprotective Effects : Research has shown that this compound may possess neuroprotective properties by influencing autophagy and lysosomal functions in neurons. It has been suggested that it alters lysosome positioning and enhances autophagic flux, which could be beneficial in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby suggesting its utility in treating inflammatory conditions .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | DU145 | 40.1 ± 7.9 | Induction of apoptosis, inhibition of proliferation |
MCF-7 | 27.05 ± 3.9 | Modulation of survival signaling | |
Neuroprotection | Neuronal cultures | Not specified | Alteration of lysosomal function |
Anti-inflammatory | Macrophage model | Not specified | Inhibition of cytokine release |
Research Findings
Several studies have focused on the synthesis and biological evaluation of related spiro compounds, providing insights into structure-activity relationships (SAR):
- SAR Studies : Variations in substituents on the diazaspiro framework significantly influence the biological activity of these compounds. For instance, modifications at specific positions can enhance anticancer potency or improve neuroprotective effects .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and inflammation, showing promising results that warrant further investigation .
Properties
IUPAC Name |
tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRNFZFTUWABTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678311 | |
Record name | tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-08-1 | |
Record name | tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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